

Solubility Profile of 7-Amino-5-chloroquinolin-8-ol: A Technical Guide

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Compound of Interest

Compound Name: 7-Amino-5-chloroquinolin-8-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for **7-Amino-5-chloroquinolin-8-ol** in common laboratory solvents: dimethyl sulfoxide (DMSO), ethanol, and water. Due to the limited availability of precise quantitative solubility data for this specific compound in public literature, this guide also includes qualitative solubility information for structurally analogous compounds to provide a reasoned estimation of its solubility characteristics. Furthermore, standardized experimental protocols for determining solubility are detailed to assist researchers in generating their own data.

Predicted Solubility of 7-Amino-5-chloroquinolin-8-ol

Based on the chemical structure of **7-Amino-5-chloroquinolin-8-ol**, which features a polar quinoline core with amino and hydroxyl groups, as well as a non-polar chloro-substituent, its solubility is expected to be highest in polar aprotic solvents like DMSO, followed by polar protic solvents such as ethanol. Its solubility in water is anticipated to be limited. The amino and hydroxyl groups can participate in hydrogen bonding, which generally enhances solubility in protic solvents.

Solubility Data of Structurally Similar Compounds

To infer the solubility of **7-Amino-5-chloroquinolin-8-ol**, the following table summarizes the available qualitative and quantitative solubility data for closely related quinoline derivatives.

Compound	Solvent	Solubility	Source
5,7-Dichloroquinolin-8-ol	DMSO	Generally Soluble	N/A
Ethanol	Generally Soluble	N/A	
Water	Limited Solubility	N/A	
5-Chloroquinolin-8-ol	Organic Solvents (e.g., Ethanol)	Generally Soluble	
Water	Limited Solubility	[1]	
Chloroform	1 in 50 parts	[2]	
8-Hydroxyquinoline	Water	Poorly Soluble	
Acids & Alkalis	Well Soluble	[3]	
Organic Solvents (e.g., Ethanol)	Soluble	[4]	
5-Nitrosoquinolin-8-ol	DMSO	More Soluble	[5]
Ethanol	More Soluble	[5]	
5-Chloro-7-iodo-8-quinolinol	Dioxane	0.5 g / 10 mL	

Note: "N/A" indicates that the source provides a qualitative assessment without specific quantitative data.

The melting point of **7-Amino-5-chloroquinolin-8-ol** has been reported as 162-164 °C when recrystallized from ethanol, which suggests a significant degree of solubility in this solvent at elevated temperatures.[6]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following is a standard protocol for determining the thermodynamic solubility of a compound.

Materials and Equipment

- **7-Amino-5-chloroquinolin-8-ol**
- DMSO (analytical grade)
- Ethanol (anhydrous)
- Deionized Water
- Analytical balance
- Vortex mixer
- Thermostatic shaker/incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Volumetric flasks, pipettes, and vials

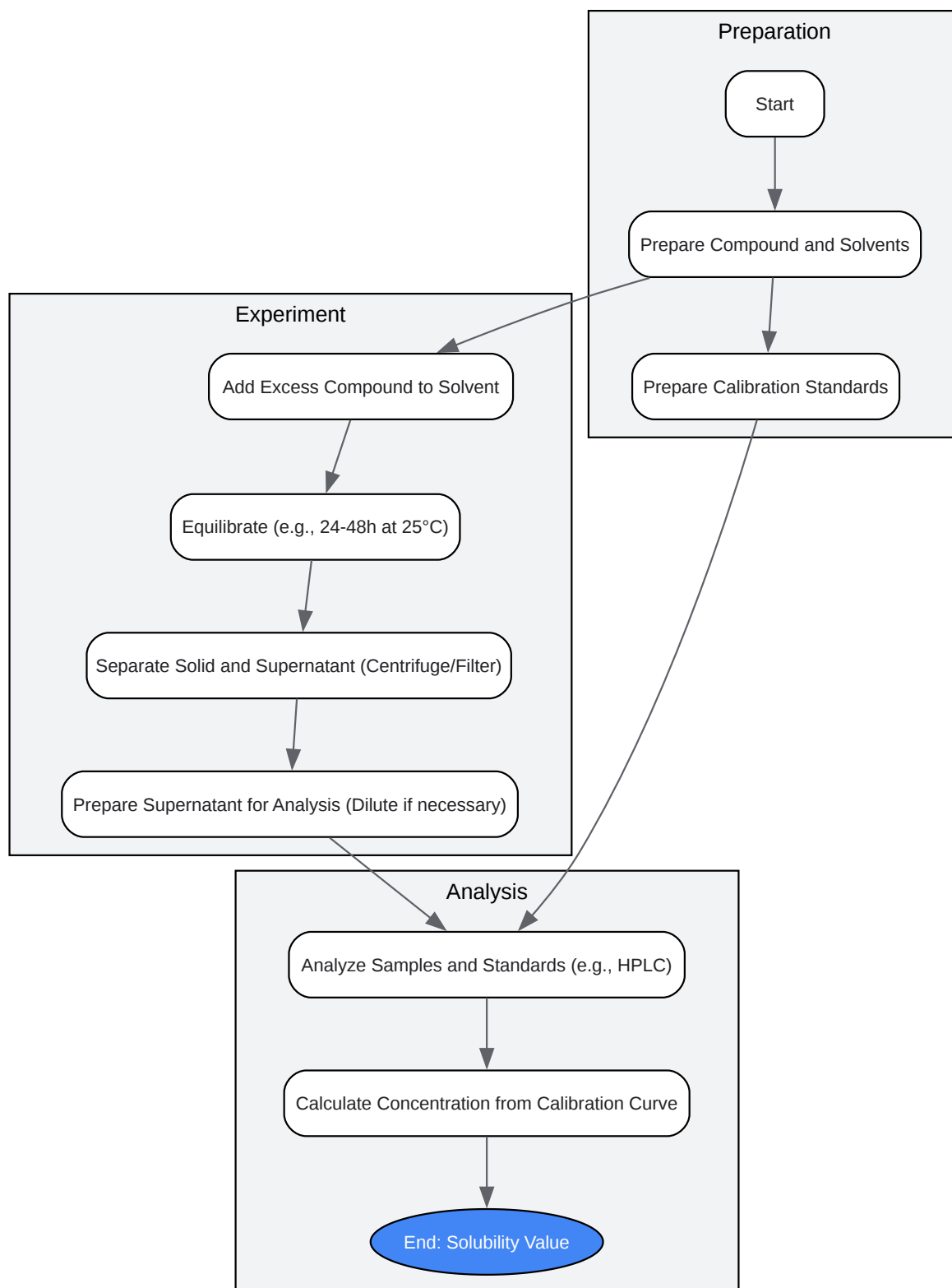
Procedure

- **Preparation of Calibration Standards:** Prepare a stock solution of **7-Amino-5-chloroquinolin-8-ol** in the chosen solvent (DMSO or ethanol). From this stock solution, create a series of calibration standards of known concentrations.
- **Equilibration:** Add an excess amount of solid **7-Amino-5-chloroquinolin-8-ol** to a known volume of each solvent (DMSO, ethanol, and water) in separate vials. The presence of undissolved solid is crucial to ensure saturation.
- Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.

- Sample Preparation: After equilibration, centrifuge the vials to pellet the undissolved solid.
- Carefully collect an aliquot of the supernatant. For highly concentrated solutions, a precise dilution with the respective solvent may be necessary to fall within the linear range of the calibration curve.
- Quantification: Analyze the prepared samples and calibration standards by HPLC.
- Calculation: Determine the concentration of **7-Amino-5-chloroquinolin-8-ol** in the saturated supernatant by comparing its peak area to the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of compound solubility.



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Workflow for experimental solubility determination.

Conclusion

While specific quantitative solubility data for **7-Amino-5-chloroquinolin-8-ol** in DMSO, ethanol, and water is not readily available in the public domain, a qualitative assessment based on structurally related compounds suggests good solubility in DMSO and ethanol, and poor solubility in water. For researchers and drug development professionals requiring precise data, the provided experimental protocol offers a reliable method for its determination. The inherent chemical properties of the molecule, including its capacity for hydrogen bonding and the presence of both polar and non-polar moieties, are key determinants of its solubility profile.

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